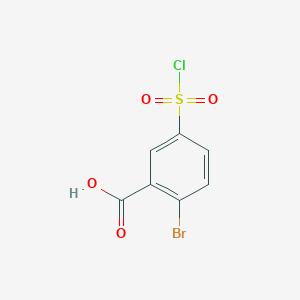

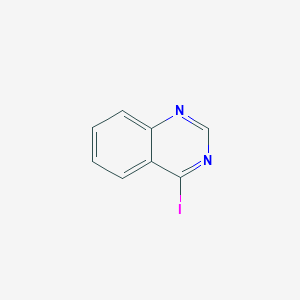

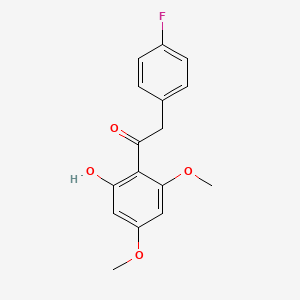

![molecular formula C13H9N3O2 B1335972 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine CAS No. 866138-02-5](/img/structure/B1335972.png)

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine is a compound that belongs to the class of imidazo[1,2-a]pyrimidines, which are heterocyclic compounds featuring an imidazole ring fused to a pyrimidine ring. These compounds have been the subject of various studies due to their interesting chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been explored through various methods. One approach involves tandem [8 + 2] cycloaddition--[2 + 6 + 2] dehydrogenation reactions, which can be performed under microwave irradiation using 2-(trimethylsilyl)phenyl triflates as benzyne precursors . Another method reported is the one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole with substituted methyl cinnamates, followed by Vilsmir-Haack formylation and nucleophilic displacement to yield a series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives . Additionally, a catalyst-free synthesis in water has been developed for benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, which is considered environmentally benign . Thiamine hydrochloride has also been used as a promoter for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in water medium .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been confirmed through various spectroscopic techniques such as IR, ^1H NMR, MS, and elemental analyses . The synthesis of benzo[4,5]imidazo[2,1-b]pyrimido[5,4-f][1,3,4]thiadiazepines represents a new heterocyclic system, and the structure of a 4-dimethylamino derivative showed anti-HIV activity . The molecular and supramolecular structures of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines have been reported, showcasing a diverse range of hydrogen-bonding patterns10.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions. The synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines has been achieved through Michael addition/intramolecular cyclization reaction . The synthesis of substituted benzo[4,5]imidazo[1,2-a]pyrimidines through a (3 + 2+1) cyclization of 2-aminobenzimidazole, acetophenone, and N,N-dimethylformamide as a one-carbon synthon has been described, indicating the fluorescent properties of selected products .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines are influenced by their molecular structure. The tetracyclic compounds prepared through tandem cycloaddition and dehydrogenation reactions emitted blue light when excited at 365 nm and exhibited interesting photophysical properties . The synthesized derivatives of benzo[4,5]imidazo[1,2-a]pyrimidine have been subjected to in vitro disease human cell screening panel assay, with some showing antineoplastic activity . The green synthesis approach for benzo[4,5]imidazo[1,2-a]pyrimidine derivatives has led to compounds with antimicrobial and antitubercular activity . Spectra investigations of the synthesized benzo[4,5]imidazo[1,2-a]pyrimidines using N,N-dimethylformamide as a one-carbon source showed quantum yields ranging from 0.07-0.16 with maxima absorption at 266-294 nm and emission at 472-546 nm .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- A method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine derivatives using thiamine hydrochloride as a catalyst in a water medium, highlighting environmental benefits and improved yields (Liu, Lei, & Hu, 2012).

- Development of regiospecific synthesis of imidazo[1,2-a]pyrimidines, achieved in yields of 35-92% by a one-pot reaction process (Katritzky, Xu, & Tu, 2003).

- Microwave-assisted synthesis of benzo[4,5]imidazo[1,2-a]pyrimidine derivatives in water under catalyst-free conditions, offering advantages like higher yield and lower environmental impact (Tu et al., 2007).

Biological and Medicinal Applications

- Antineoplastic activity of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showing variable degrees of effectiveness against certain cancer cell lines (Abdel-Hafez, 2007).

- Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines with potent antimicrobial properties compared to standard drugs (Prasoona, Kishore, & Brahmeshwari, 2020).

- Copper oxide nanoparticle catalysed synthesis of imidazo[1,2-a]pyrimidines, which can act as a fluorescent sensor for zinc ion, useful in detecting zinc concentration in drinking water (Rawat & Rawat, 2018).

- Anti-cancer and antioxidant activities of synthesized imidazo[1,2-a]pyrimidine derivatives, showing potential in breast cancer treatment (Rehan, Al Lami, & Alanee, 2021).

Chemical Properties and Structural Analysis

- Studies exploring the structural modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase, providing insights into drug development processes (Linton et al., 2011).

- Examination of the crystal structure of a specific compound within the imidazo[1,2-a]pyrimidine class, contributing to the understanding of its chemical properties (Deng, Cao, Cai, Li, & Chen, 2010).

Zukünftige Richtungen

The future directions for research on “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For example, some imidazopyridine derivatives have shown potential as anticancer agents , suggesting that “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine” could also have potential in this area.

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c1-4-14-13-15-10(7-16(13)5-1)9-2-3-11-12(6-9)18-8-17-11/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQORVQUIBGFWCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393434 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |

CAS RN |

866138-02-5 |

Source

|

| Record name | 2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

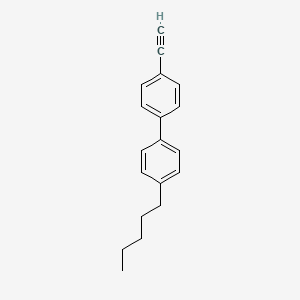

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid](/img/structure/B1335894.png)

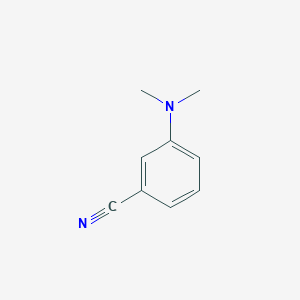

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde](/img/structure/B1335901.png)

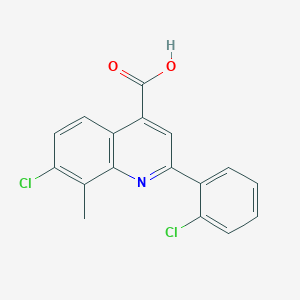

![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)

![3-[(Thien-2-ylcarbonyl)amino]propanoic acid](/img/structure/B1335933.png)